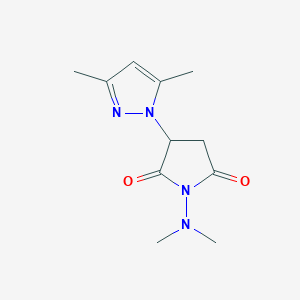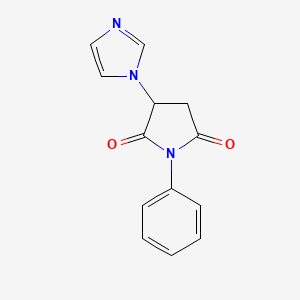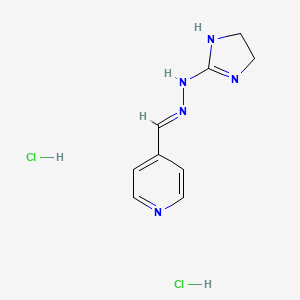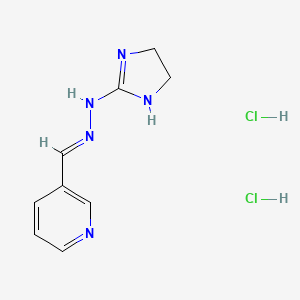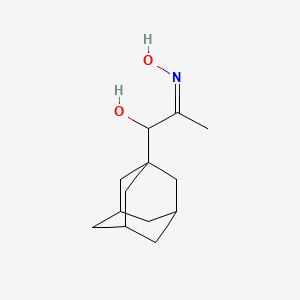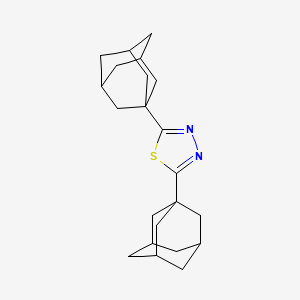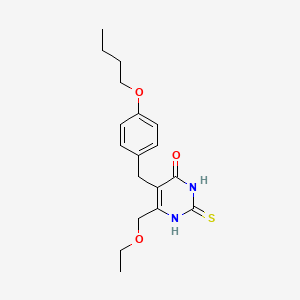
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol
Vue d'ensemble
Description
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol, also known as BEMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BEMP is a pyrimidine derivative that contains both thiol and ether functional groups, which make it a versatile molecule for various chemical reactions and biological interactions.
Applications De Recherche Scientifique
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has been widely used in scientific research due to its potential applications in various fields. One of the most significant research areas for this compound is in the development of new drugs and therapies. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for treating conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. This compound has also been used as a probe molecule in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol is not fully understood, but it is believed to involve its thiol and ether functional groups. This compound has been shown to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in various cellular processes and can cause oxidative stress and damage. This compound may also modulate various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, which make it a promising compound for scientific research. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which can protect cells and tissues from oxidative stress and inflammation. This compound has also been shown to modulate various signaling pathways, which can affect cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to have low toxicity and good bioavailability, which make it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol has several advantages and limitations for lab experiments. One of the main advantages is its versatility, as it can be used in various chemical reactions and biological assays. This compound also has low toxicity and good stability, which make it easy to handle and store. However, this compound has some limitations, such as its relatively high cost and limited availability. Additionally, this compound may not be suitable for certain experiments due to its specific chemical properties and interactions.
Orientations Futures
There are several future directions for 5-(4-butoxybenzyl)-6-(ethoxymethyl)-2-mercapto-4-pyrimidinol research, including its potential applications in drug development and disease treatment. This compound may also be used as a probe molecule in biochemical assays to study enzyme kinetics and protein-ligand interactions. Additionally, this compound may be modified to enhance its properties and specificity, such as through the addition of targeting moieties or modifications to its functional groups. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a promising compound for scientific research due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields, including drug development and disease treatment.
Propriétés
IUPAC Name |
5-[(4-butoxyphenyl)methyl]-6-(ethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-3-5-10-23-14-8-6-13(7-9-14)11-15-16(12-22-4-2)19-18(24)20-17(15)21/h6-9H,3-5,10-12H2,1-2H3,(H2,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEULTCDBGWMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2=C(NC(=S)NC2=O)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)
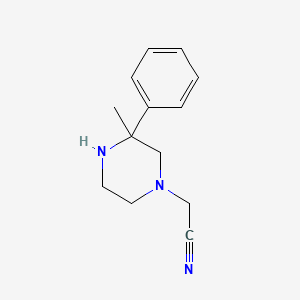
![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)
![[5-(1-phenylcyclopentyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3831500.png)

